molecular formula C20H31NO5 B4002930 4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4002930
M. Wt: 365.5 g/mol
InChI Key: FBEXNZCZXUIYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenoxyethyl group, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyethyl Intermediate: The phenoxyethyl group can be synthesized by reacting 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed by cyclization of a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.

    Coupling Reaction: The phenoxyethyl intermediate is then coupled with the piperidine ring using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Oxalic Acid Addition: Finally, oxalic acid is introduced to form the oxalic acid salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-[2-(3-methylphenoxy)ethyl]piperidine: Lacks the propan-2-yl group, which may affect its chemical and biological properties.

    1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine: Lacks the 4-methyl group, which may influence its reactivity and interactions.

    4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which may alter its pharmacological profile.

Uniqueness

4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is unique due to the presence of both the piperidine ring and the oxalic acid moiety, which confer distinct chemical and biological properties. Its specific substitution pattern also contributes to its uniqueness, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-14(2)17-11-16(4)12-18(13-17)20-10-9-19-7-5-15(3)6-8-19;3-1(4)2(5)6/h11-15H,5-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEXNZCZXUIYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

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